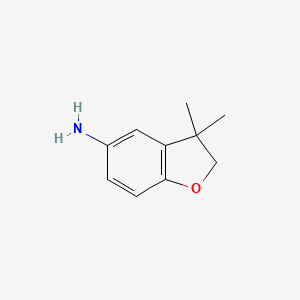

3,3-dimethyl-2H-1-benzofuran-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-2H-1-benzofuran-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-10(2)6-12-9-4-3-7(11)5-8(9)10/h3-5H,6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBAXYLRPMJCRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C1C=C(C=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Reaction Pathways for 3,3-dimethyl-2H-1-benzofuran-5-amine Synthesis

The traditional and most direct synthesis of 3,3-dimethyl-2H-1-benzofuran-5-amine hinges on a multi-step process starting from a pre-formed dihydrobenzofuran scaffold. This pathway is characterized by its reliability and control over regiochemistry.

Strategies for Regioselective Annulation and Functionalization of the Benzofuran (B130515) Core

The primary strategy for synthesizing the target compound involves the regioselective functionalization of the 2,2-dimethyl-2,3-dihydrobenzofuran core, which is the saturated equivalent of the 3,3-dimethyl-2H-1-benzofuran system. The key transformation is the introduction of an amino group at the C-5 position of the benzene (B151609) ring. This is typically achieved through an electrophilic aromatic substitution, specifically nitration, followed by reduction.

The nitration of 2,2-dimethyl-2,3-dihydrobenzofuran is a well-documented example of regioselective functionalization. prepchem.com The directing effects of the ether oxygen and the alkyl portion of the dihydrofuran ring guide the incoming electrophile (the nitronium ion, NO₂⁺) preferentially to the C-5 position. This high degree of regioselectivity is crucial for avoiding the formation of unwanted isomers and simplifying purification processes. Subsequent reduction of the 5-nitro group affords the desired 5-amino functionality. scienceopen.comnih.gov

Precursor Chemistry and Reaction Mechanism Investigations

The synthesis begins with the precursor 2,2-dimethyl-2,3-dihydrobenzofuran. The critical step, nitration, employs a mixture of concentrated nitric acid and sulfuric acid to generate the highly electrophilic nitronium ion in situ.

Reaction Mechanism: Electrophilic Nitration

Generation of Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear nitronium ion (NO₂⁺).

Electrophilic Attack: The electron-rich benzene ring of the 2,2-dimethyl-2,3-dihydrobenzofuran attacks the nitronium ion. The ether oxygen at position 1 is an ortho-, para-director, and due to steric hindrance at the C-7 position, the attack occurs predominantly at the C-5 position, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.

Deprotonation: A weak base, typically water or the bisulfate ion, removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding 2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran. prepchem.com

Following nitration, the nitro group is converted to the target amine via standard reduction methods, such as catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction (e.g., using metals like tin, iron, or zinc in acidic media). scienceopen.comnih.gov

Table 1: Established Synthesis Pathway for 3,3-dimethyl-2H-1-benzofuran-5-amine This interactive table summarizes the key steps in the established synthesis.

| Step | Reactant | Reagents | Product | Transformation |

|---|---|---|---|---|

| 1 | 2,2-dimethyl-2,3-dihydrobenzofuran | Conc. HNO₃, Conc. H₂SO₄ | 2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran | Electrophilic Nitration |

| 2 | 2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran | H₂, Pd/C (or Sn/HCl) | 3,3-dimethyl-2H-1-benzofuran-5-amine | Nitro Group Reduction |

Novel and Catalytic Approaches in the Synthesis of 3,3-dimethyl-2H-1-benzofuran-5-amine and Related Analogs

Modern synthetic chemistry seeks more efficient, versatile, and environmentally friendly routes. Research into the synthesis of benzofuran amines has produced novel catalytic strategies that offer alternatives to classical methods, particularly for constructing the core ring system and its analogs.

Transition-Metal-Mediated and Organocatalytic Strategies

Transition metals, particularly palladium and rhodium, have been instrumental in developing new routes to dihydrobenzofuran skeletons. Palladium-catalyzed protocols have been developed for the intramolecular coupling of alkyl phenyl ethers via C(sp³)–H and C(sp²)–H bond activation to furnish dihydrobenzofuran derivatives. nih.gov Similarly, rhodium-catalyzed C-H insertion reactions of aryldiazoacetates provide an efficient pathway to the 2,3-dihydrobenzofuran (B1216630) core with excellent control over stereoselectivity. nih.gov

Copper catalysis is also prominent, especially in the synthesis of aminobenzofurans. One-pot methods using copper iodide (CuI) have been developed to synthesize 3-aminobenzofuran derivatives, showcasing the utility of copper in forming the heterocyclic ring and incorporating the amino functionality simultaneously. nih.govresearchgate.net

Tandem Cyclization and Cascade Reactions in Benzofuran Amine Construction

Cascade or tandem reactions, where multiple bond-forming events occur in a single operation, represent a highly efficient approach to complex molecules. An efficient cascade cyclization strategy has been developed to synthesize various 3-aminobenzofuran derivatives from ortho-hydroxy α-aminosulfones. nih.govresearchgate.netresearchgate.net These reactions proceed under mild conditions and demonstrate broad substrate versatility, establishing a robust platform for creating substituted benzofuran amines. nih.govresearchgate.net

Another innovative approach involves the dearomative (3+2) cycloaddition of 2-nitrobenzofurans with para-quinamines. This method allows for the rapid construction of complex polycyclic benzofuro[3,2-b]indol-3-one derivatives, which contain the core 2,3-dihydrobenzofuran amine structure, in high yields and with excellent diastereoselectivity. nih.gov

Principles of Green Chemistry in Benzofuran Amine Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis. In the context of benzofuran amine synthesis, this is exemplified by the development of one-pot reactions that minimize waste and energy consumption. For instance, the use of deep eutectic solvents (DES) in conjunction with copper catalysis provides an environmentally benign medium for the one-pot synthesis of 3-aminobenzofurans. researchgate.net These solvents are often biodegradable, have low toxicity, and can be recycled, aligning with the core tenets of green chemistry. Furthermore, developing catalytic reactions, such as the visible-light-driven iron-catalyzed decarboxylative cyclization to form 3-amino-2,3-dihydrobenzofuran derivatives, reduces reliance on harsh reagents and conditions. researchgate.net

Table 2: Comparison of Synthetic Approaches This interactive table compares established and novel methodologies for synthesizing benzofuran amines.

| Feature | Established Pathway | Novel Catalytic Approaches |

|---|---|---|

| Core Strategy | Post-synthesis functionalization (nitration-reduction) | Direct synthesis or tandem/cascade reactions |

| Catalysts | Strong acids (H₂SO₄) | Transition metals (Pd, Rh, Cu, Fe), Organocatalysts |

| Efficiency | Multi-step, requires isolation of intermediates | Often one-pot, higher atom economy |

| Versatility | Limited to precursor availability | Broader substrate scope and functional group tolerance |

| Green Aspects | Use of stoichiometric strong acids | Catalytic processes, use of green solvents (DES), visible light |

Derivatization Strategies for Structural Diversification of the 3,3-dimethyl-2H-1-benzofuran-5-amine Scaffold

The structural framework of 3,3-dimethyl-2H-1-benzofuran-5-amine serves as a versatile template for chemical modification. The presence of a reactive primary amine group on the benzene ring allows for a multitude of chemical transformations, enabling the synthesis of a diverse library of derivatives. Furthermore, the benzofuran core itself can be constructed using stereoselective methods to introduce chirality, a critical feature for many biologically active molecules.

Chemical Modifications of the Amine Functional Group

The primary amine at the C-5 position of the benzofuran ring is a key handle for structural diversification. A variety of well-established derivatization methods can be employed to modify this group, thereby altering the molecule's physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capacity. nih.gov These modifications are crucial for exploring structure-activity relationships in medicinal chemistry programs. Common strategies involve acylation, sulfonylation, alkylation, and diazotization followed by substitution.

A comparative study of different amine-derivatization reagents highlights several versatile options. nih.gov Reagents like Dansyl-Cl are noted for producing fluorescent derivatives with high ionization efficiency, which is beneficial for both detection and subsequent analysis by mass spectrometry. nih.gov Other reagents such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and Dabsyl-Cl also provide robust methods for amine modification under various chromatographic conditions. nih.gov

The primary amine can be converted into a wide range of functional groups as shown in the table below. For instance, reaction with acyl chlorides or anhydrides yields amides, while treatment with sulfonyl chlorides produces sulfonamides. Reductive amination can be used to introduce alkyl groups, leading to secondary and tertiary amines. Furthermore, the amine can be converted to a diazonium salt, which is a versatile intermediate that can be substituted with various nucleophiles to introduce halogens, hydroxyl, cyano, or other functional groups onto the aromatic ring. In one study, a primary amine on a related dihydroisobenzofuran scaffold was derivatized with different heterocyclic and aromatic ring systems to explore the impact on biological target binding. nih.gov

| Reaction Type | Reagent Class | Example Reagent | Product Functional Group |

|---|---|---|---|

| Acylation | Acyl Halides / Anhydrides | Acetyl Chloride | Amide |

| Sulfonylation | Sulfonyl Chlorides | Dansyl Chloride | Sulfonamide |

| Alkylation (Reductive Amination) | Aldehydes / Ketones + Reducing Agent | Formaldehyde + NaBH3CN | Secondary/Tertiary Amine |

| Carbamoylation | Isocyanates | Phenyl Isocyanate | Urea |

| Boc Protection | Dicarbonates | Di-tert-butyl dicarbonate (B1257347) (Boc2O) | Carbamate |

| Diazotization & Substitution | Nitrous Acid, then Nucleophile | NaNO2/HCl, then CuCl | Aryl Chloride |

Stereoselective Synthesis and Chiral Induction in Benzofuran Systems

Introducing chirality into the benzofuran scaffold is a critical strategy for developing compounds with specific biological activities, as stereoisomers can have vastly different pharmacological profiles. Stereoselective synthesis can be achieved by controlling the formation of stereocenters during the construction of the benzofuran ring system.

One powerful approach is the use of chiral catalysts. For example, chiral phosphoric acid-catalyzed asymmetric 1,4-addition of benzofuran-derived azadienes with indoles has been shown to produce enantioenriched tri(hetero)arylmethane products with high yields and excellent enantioselectivities (up to 99:1 er). researchgate.net Similarly, copper/BOX complex-catalyzed reactions have been employed to generate enantiomerically enriched 2,3-dihydrobenzofurans with high enantioselectivity (88–97% ee). researchgate.net These catalyst-controlled reactions are highly valuable as they can produce chiral molecules from achiral starting materials.

Another strategy involves substrate-controlled synthesis, where a chiral auxiliary directs the stereochemical outcome of a reaction. A notable example is the palladium(0)-catalyzed intramolecular Mizoroki–Heck reaction of precursors derived from the chiral starting material (+)-vince lactam. acs.org This method furnished a series of spiro[benzofuran-3,1′-cyclopentane] derivatives with excellent diastereoselectivity (>98% de), where a bulky chiral amine substituent on the cyclopentene (B43876) ring acted as the stereocontrolling element. acs.org

Microwave-assisted synthesis has also emerged as a facile route for creating chiral 2-substituted benzofurans. organic-chemistry.orgnih.gov This method allows for the preparation of optically active α-alkyl-2-benzofuranmethanamines from N-protected α-amino acids with good yields and without significant racemization. organic-chemistry.orgnih.gov The preservation of optical purity under these mild and rapid conditions makes it a practical technique for synthetic applications. organic-chemistry.org

An article focusing on the detailed spectroscopic and mechanistic analysis of "3,3-dimethyl-2H-1-benzofuran-5-amine" cannot be generated at this time. A thorough search for dedicated research and spectroscopic data for this specific compound has revealed a lack of published literature necessary to fulfill the detailed requirements of the requested outline.

The advanced analyses specified—including multi-dimensional NMR for proton and carbon correlations, investigations of conformational preferences, detailed vibrational band assignments through Potential Energy Distribution, in-situ reaction monitoring, and specific mass spectrometry fragmentation pathway analysis—are not available in the public domain for 3,3-dimethyl-2H-1-benzofuran-5-amine.

While general information exists for the broader class of benzofuran derivatives, creating the requested content solely for "3,3-dimethyl-2H-1-benzofuran-5-amine" with the required scientific accuracy and depth is not possible without speculative data synthesis, which would compromise the integrity of the article. Scholarly articles providing this level of high-resolution spectroscopic and mechanistic elucidation for this particular molecule could not be located.

High Resolution Spectroscopic and Mechanistic Elucidation

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Composition

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high precision. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For 3,3-dimethyl-2H-1-benzofuran-5-amine, the molecular formula is C₁₀H₁₃NO. The theoretical or calculated monoisotopic mass of the neutral molecule is determined by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). In a typical HRMS experiment using a soft ionization technique such as electrospray ionization (ESI), the molecule is protonated to form the [M+H]⁺ ion. The accurate mass of this ion is then measured.

The comparison between the experimentally measured m/z value and the theoretically calculated value allows for the confirmation of the molecular formula. The difference between these two values, known as the mass error and typically expressed in parts per million (ppm), serves as a key indicator of the confidence in the assigned elemental composition. A low mass error provides strong evidence for the correct identification of the compound.

Table 1: High-Resolution Mass Spectrometry Data for 3,3-dimethyl-2H-1-benzofuran-5-amine

| Parameter | Value |

| Molecular Formula | C₁₀H₁₃NO |

| Ionization Mode | ESI Positive |

| Adduct | [M+H]⁺ |

| Calculated m/z | 164.1070 |

| Observed m/z | [Data not available in cited literature] |

| Mass Error (ppm) | [Data not available in cited literature] |

Note: While the calculated m/z is based on the known molecular formula, specific experimental observed m/z values and the resulting mass error for this compound are not available in the public domain literature reviewed.

Tandem Mass Spectrometry for Structural Fingerprinting

Tandem mass spectrometry (MS/MS) is a crucial technique for the structural elucidation of organic molecules. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) of 3,3-dimethyl-2H-1-benzofuran-5-amine, with an m/z of approximately 164.1, is isolated and then subjected to collision-induced dissociation (CID). This process fragments the ion in a reproducible manner, generating a unique pattern of product ions that serves as a "structural fingerprint." The analysis of these fragment ions provides detailed information about the connectivity of atoms within the molecule.

Based on the known fragmentation patterns of benzofuran (B130515) and amino-substituted aromatic compounds, a predicted fragmentation pathway for protonated 3,3-dimethyl-2H-1-benzofuran-5-amine can be proposed. The fragmentation is likely to be initiated by the cleavage of the bonds within the dihydrofuran ring, as well as the loss of the methyl groups.

A primary fragmentation pathway is expected to involve the loss of one of the methyl groups (a radical loss of •CH₃), leading to a stable fragment ion. Another significant fragmentation could arise from the cleavage of the C-O bond within the dihydrofuran ring, followed by rearrangement. The presence of the amine group on the benzene (B151609) ring will also influence the fragmentation, potentially leading to characteristic losses.

Table 2: Predicted Tandem Mass Spectrometry (MS/MS) Fragmentation Data for the [M+H]⁺ Ion of 3,3-dimethyl-2H-1-benzofuran-5-amine

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Predicted Relative Abundance | Proposed Fragment Structure/Identity |

| 164.1 | 149.1 | CH₃• | High | Loss of a methyl radical from the gem-dimethyl group |

| 164.1 | 134.1 | 2(CH₃) | Moderate | Loss of both methyl groups |

| 164.1 | 121.1 | C₃H₇ | Moderate | Cleavage of the dihydrofuran ring |

| 164.1 | 106.1 | C₃H₆O | Low | Loss of acetone (B3395972) from the dihydrofuran moiety |

| 149.1 | 134.1 | CH₃• | Moderate | Subsequent loss of the second methyl group |

| 149.1 | 121.1 | CO | Low | Loss of carbon monoxide from the furan (B31954) ring |

Note: The fragmentation data presented in this table is predicted based on the chemical structure of 3,3-dimethyl-2H-1-benzofuran-5-amine and general principles of mass spectrometry. Experimental MS/MS data for this specific compound is not available in the reviewed literature.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the electronic properties and reactivity of molecules. For 3,3-dimethyl-2H-1-benzofuran-5-amine, these calculations would be instrumental in elucidating its fundamental chemical nature.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties (HOMO-LUMO analysis)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3,3-dimethyl-2H-1-benzofuran-5-amine, a DFT approach, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to perform geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, providing key information on bond lengths, bond angles, and dihedral angles.

Following geometry optimization, the electronic properties of the molecule would be calculated. A critical aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For benzofuran (B130515) derivatives, the distribution of the HOMO and LUMO is often spread across the aromatic system, with significant contributions from the heteroatoms.

| Dipole Moment | Non-zero | Reflects the asymmetric distribution of charge due to the amine group and oxygen heteroatom. |

This table presents expected trends for 3,3-dimethyl-2H-1-benzofuran-5-amine based on general knowledge of similar compounds, not specific experimental or calculated data for this molecule.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of quantum chemical calculations is the prediction of various spectroscopic properties. For 3,3-dimethyl-2H-1-benzofuran-5-amine, DFT calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Calculated vibrational frequencies from DFT can be correlated with experimental IR spectra to aid in the assignment of spectral bands to specific molecular vibrations. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. The prediction of electronic transitions and their corresponding absorption wavelengths provides insights into the UV-Vis spectrum. A good correlation between predicted and experimental spectroscopic data serves as a validation of the computational model used.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While the benzofuran core is relatively rigid, the amine group and the gem-dimethyl groups have rotational freedom. Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of 3,3-dimethyl-2H-1-benzofuran-5-amine. These simulations model the movement of atoms and molecules over time, providing a dynamic picture of the molecule's behavior.

Furthermore, MD simulations are invaluable for studying the effects of different solvents on the molecule's conformation and properties. By explicitly including solvent molecules in the simulation, it is possible to investigate solute-solvent interactions, such as hydrogen bonding between the amine group and protic solvents. This is crucial for understanding the behavior of the compound in a realistic chemical environment.

Computational Reaction Pathway Prediction and Transition State Analysis

Theoretical calculations can be used to predict the most likely pathways for chemical reactions involving 3,3-dimethyl-2H-1-benzofuran-5-amine. By mapping the potential energy surface of a reaction, chemists can identify the transition states—the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. For instance, the reactivity of the amine group or the aromatic ring towards electrophiles could be computationally investigated to predict the regioselectivity of such reactions.

In Silico Structure-Property Relationship (SPR) Studies

In silico Structure-Property Relationship (SPR) studies aim to correlate the structural features of a molecule with its physicochemical properties. For 3,3-dimethyl-2H-1-benzofuran-5-amine, computational descriptors such as molecular weight, logP (a measure of lipophilicity), polar surface area, and the number of hydrogen bond donors and acceptors can be calculated. These descriptors are crucial in medicinal chemistry and materials science for predicting properties like solubility, bioavailability, and interactions with biological targets. By comparing the calculated properties of 3,3-dimethyl-2H-1-benzofuran-5-amine with those of other known benzofuran derivatives, it would be possible to make informed predictions about its potential applications.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of a compound with its macroscopic properties or biological activity. physchemres.org These models are built on the principle that the structure of a molecule dictates its properties. By developing mathematical relationships between molecular descriptors and a specific property, QSPR models can be used to predict the properties of new or untested compounds. physchemres.org

For a compound like 3,3-dimethyl-2H-1-benzofuran-5-amine, a QSPR study would typically involve the calculation of a wide range of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. Quantum-chemical descriptors, derived from the electronic structure of the molecule, are particularly valuable for understanding its chemical behavior.

A hypothetical QSPR model for a series of aminobenzofuran derivatives, including 3,3-dimethyl-2H-1-benzofuran-5-amine, would likely utilize descriptors such as those listed in the table below. The goal would be to build a statistically robust model that can predict a property of interest, for instance, its binding affinity to a particular protein or its antioxidant capacity. The quality of a QSPR model is typically assessed using statistical parameters like the coefficient of determination (R²), adjusted R² (R²adj), and the cross-validation coefficient (R²cv). physchemres.org

| Descriptor Category | Descriptor Name | Description |

|---|---|---|

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Related to the electron-donating ability of the molecule. |

| Electronic | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Related to the electron-accepting ability of the molecule. |

| Electronic | HOMO-LUMO Gap | An indicator of the molecule's chemical reactivity and stability. |

| Electronic | Dipole Moment (μ) | Measures the overall polarity of the molecule. |

| Thermodynamic | Molar Refractivity | Related to the volume and polarizability of the molecule. |

| Topological | Wiener Index | A distance-based index that reflects the branching of the molecular skeleton. |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. |

Molecular Electrostatic Potential (MESP) and Local Reactivity Descriptors

The Molecular Electrostatic Potential (MESP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactive sites. The MESP map displays regions of positive, negative, and neutral electrostatic potential on the molecular surface. For 3,3-dimethyl-2H-1-benzofuran-5-amine, the MESP would likely show a region of negative potential (electron-rich) around the oxygen atom of the furan (B31954) ring and the nitrogen atom of the amine group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

| Global Reactivity Descriptor | Formula | Description |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from the molecule. |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance of the molecule to changes in its electron distribution. |

| Electrophilicity (ω) | μ² / (2η) | Measures the ability of the molecule to accept electrons. |

Local reactivity descriptors, such as the Fukui function, pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For 3,3-dimethyl-2H-1-benzofuran-5-amine, the Fukui functions would likely indicate that the nitrogen and oxygen atoms are the primary sites for electrophilic attack, while certain carbon atoms in the aromatic ring might be more susceptible to nucleophilic attack.

Molecular Interaction Modeling with Biological Macromolecules (Theoretical Frameworks)

Molecular interaction modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. orientjchem.org This method is instrumental in drug discovery and molecular biology for understanding the interactions between small molecules and biological macromolecules like proteins and nucleic acids. orientjchem.org

For 3,3-dimethyl-2H-1-benzofuran-5-amine, molecular docking studies could be employed to investigate its potential binding to various protein targets. The process involves preparing the 3D structures of both the ligand (3,3-dimethyl-2H-1-benzofuran-5-amine) and the target protein. The ligand is then placed in the binding site of the protein, and various conformations are sampled to find the one with the most favorable binding energy. orientjchem.org

Studies on similar benzofuran derivatives have shown that they can interact with a variety of proteins through different types of interactions. nih.govmdpi.comnih.gov For instance, in a hypothetical docking study of 3,3-dimethyl-2H-1-benzofuran-5-amine with a protein active site, the following interactions could be anticipated:

Hydrogen Bonding: The amine group (-NH2) can act as a hydrogen bond donor, while the oxygen atom of the benzofuran ring and the nitrogen of the amine group can act as hydrogen bond acceptors.

Hydrophobic Interactions: The dimethyl group and the aromatic benzofuran core can engage in hydrophobic interactions with nonpolar amino acid residues in the protein's binding pocket.

π-π Stacking: The aromatic ring of the benzofuran moiety can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Cation-π Interactions: The electron-rich aromatic ring could interact favorably with cationic residues like lysine (B10760008) and arginine.

The results of such a docking study would be a set of binding poses ranked by their predicted binding affinity (often expressed as a docking score or binding free energy). This information can provide valuable insights into the potential biological targets of 3,3-dimethyl-2H-1-benzofuran-5-amine and the molecular basis for its activity.

| Type of Interaction | Potential Interacting Group on 3,3-dimethyl-2H-1-benzofuran-5-amine | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond (Donor) | Amine group (-NH₂) | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond (Acceptor) | Oxygen atom, Amine group (-NH₂) | Arginine, Lysine, Serine, Threonine, Tyrosine |

| Hydrophobic | Dimethyl groups, Benzene (B151609) ring | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |

| π-π Stacking | Benzofuran ring system | Phenylalanine, Tyrosine, Tryptophan |

Mechanistic Investigations in Biological Systems Pre Clinical Focus

Molecular-Level Interactions with Specific Biological Targets (Enzymes, Receptors, Nucleic Acids)

The benzofuran (B130515) scaffold is a core component of many bioactive natural and synthetic compounds, known to interact with a wide array of biological targets. researchgate.netnih.gov Research on analogs of 3,3-dimethyl-2H-1-benzofuran-5-amine has revealed specific interactions with receptors and enzymes, providing a foundation for understanding their pharmacological potential.

Studies on benzofuran analogs have explored their affinity for various receptors. For instance, investigations into the benzofuran analogs of serotonin (B10506) (5-HT) receptor ligands have been conducted using rat brain homogenates. One study synthesized the benzofuran isosteres of 5-methoxy-N,N-dimethyltryptamine and 5-methoxy-alpha-methyltryptamine (B72275) to evaluate their binding affinity at 5-HT2 and 5-HT1A receptors. researchgate.net The results indicated that while the benzofuran analogs had slightly lower affinities for the 5-HT2 receptor compared to their indole (B1671886) counterparts, the 5-HT1A receptor was less discriminating between the two scaffolds. researchgate.net This suggests that the benzofuran nucleus can be a viable scaffold in the design of serotonin receptor ligands. researchgate.net

A significant body of research has focused on the enzyme inhibitory properties of benzofuran derivatives, identifying them as potent inhibitors of cholinesterases, kinases, and bacterial DNA gyrase. researchgate.netnih.gov

Cholinesterases: Several novel series of 3-aminobenzofuran and 2-arylbenzofuran derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. nih.govfrontiersin.org Many of these compounds exhibit moderate to good inhibitory activity, with some showing potency comparable to the standard drug donepezil. nih.govfrontiersin.org For example, certain 2-arylbenzofuran derivatives demonstrated potent dual inhibitory activity against both ChEs and β-secretase (BACE1). nih.gov One compound in this series showed an IC50 value of 0.086 µM against AChE, similar to donepezil. nih.gov Similarly, a series of 3-aminobenzofuran derivatives showed IC50 values ranging from 0.64 to 81.06 μM against AChE. frontiersin.org Another study on benzofuran derivatives isolated from Cortex Mori Radicis found that several 2-arylbenzofuran compounds were potent and selective inhibitors of BChE, with one compound, Cathafuran C, exhibiting a Ki value of 1.7 μM. nih.govmdpi.com

Interactive Data Table: Cholinesterase Inhibitory Activity of Benzofuran Analogs

Kinases: The benzofuran scaffold has been identified as a privileged structure for developing kinase inhibitors. researchgate.net Kinases are crucial enzymes that regulate numerous cellular processes, and their dysregulation is linked to diseases like cancer. ed.ac.uk Dibenzofuran derivatives inspired by the natural product cercosporamide (B1662848) have been designed as dual inhibitors of Pim and CLK1 kinases. nih.gov Benzofuran derivatives have also shown antiproliferative activity through mechanisms that include the inhibition of Aurora B kinase and VEGFR-2. researchgate.net

DNA Gyrase: DNA gyrase is an essential bacterial enzyme, making it a key target for the development of new antibiotics. mdpi.comnih.gov Benzofuran-based compounds have been investigated as inhibitors of the GyrB subunit, which possesses ATPase activity. nih.govnih.gov A study on new benzofuran–pyrazole hybrids identified a compound that potently inhibited E. coli DNA gyrase B with an IC50 value of 9.80 µM, an activity level comparable to the antibiotic ciprofloxacin. nih.gov Other studies have also designed and synthesized benzofuran derivatives as potential DNA gyrase inhibitors, showing their promise as antimicrobial agents. ekb.egresearchgate.net

Interactive Data Table: DNA Gyrase B Inhibition by Benzofuran Analogs

To understand the inhibitory mechanisms at a molecular level, computational studies such as molecular docking and dynamic simulations have been employed. These in silico methods help to clarify the interactions between the benzofuran-based inhibitors and their enzyme targets. nih.govmdpi.com For cholinesterase inhibitors, docking studies have elucidated how these compounds bind within the active site of AChE and BChE. frontiersin.org Similarly, for DNA gyrase inhibitors, molecular modeling has been used to predict the binding affinity and interactions within the ATP-binding pocket of the GyrB subunit. nih.govresearchgate.net These studies are crucial for rational drug design, helping to explain structure-activity relationships and guiding the synthesis of more potent and selective inhibitors. mdpi.comnih.gov

Elucidation of Cellular Pathway Modulation by 3,3-dimethyl-2H-1-benzofuran-5-amine and Analogs

Beyond direct target interaction, understanding how these compounds affect broader cellular processes is key to defining their mechanism of action. This involves analyzing their impact on signaling networks and the expression of genes and proteins.

While direct inhibition of specific enzymes like kinases by benzofuran analogs is established, detailed studies on the downstream effects on intracellular signaling cascades for 3,3-dimethyl-2H-1-benzofuran-5-amine specifically are not extensively reported in the available literature. The inhibition of a specific kinase would be expected to modulate the signaling pathway in which it operates, but further research is required to map these effects comprehensively.

The analysis of transcriptomic and proteomic profiles provides a broad, unbiased view of the cellular response to a chemical compound. nih.gov Proteomic profiling using methods like data-independent acquisition (DIA) mass spectrometry can quantify thousands of proteins, offering a snapshot of the cellular state following treatment. nih.gov This approach can discriminate between the effects of different chemicals and reveal novel modes of action that might not be apparent from targeted assays alone. nih.gov Although specific gene expression or proteomic data for 3,3-dimethyl-2H-1-benzofuran-5-amine are not currently available, the application of these technologies represents a critical next step. Such data would provide significant mechanistic insight by identifying which cellular pathways and processes are perturbed by the compound, thereby complementing the findings from direct enzyme and receptor interaction studies. nih.gov

Mechanistic Studies in In Vitro Cell Culture Models

In vitro studies using various cancer cell lines have been instrumental in elucidating the cellular and molecular mechanisms of action of benzofuran derivatives. These studies have demonstrated that certain derivatives can inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis.

The cellular uptake and subcellular distribution of benzofuran derivatives are crucial for their biological activity. While specific data for 3,3-dimethyl-2H-1-benzofuran-5-amine is not available, studies on other benzofuran compounds, such as the iodine-containing amiodarone, indicate that these molecules can be highly lipophilic. mdpi.com This property facilitates their accumulation within cells and organelles. mdpi.com The distribution within subcellular compartments is critical for target engagement and the initiation of downstream signaling cascades.

A variety of cell-based assays have been employed to investigate the molecular targets and subsequent cellular effects of aminobenzofuran derivatives. These studies have revealed that this class of compounds can modulate several key cellular processes involved in cancer progression.

One significant area of investigation has been the impact of benzofuran derivatives on the cell cycle. For instance, certain benzofuran derivatives have been shown to induce G2/M phase arrest in SiHa and HeLa cervical cancer cells. nih.gov This disruption of the normal cell cycle progression can ultimately lead to apoptosis. nih.gov

Furthermore, some 2-aminobenzofuran derivatives have been identified as inhibitors of tubulin polymerization. nih.gov By interfering with the dynamics of microtubules, which are essential for cell division, these compounds can effectively halt cell proliferation.

Another critical mechanism of action for some benzofuran derivatives is the inhibition of the mTOR pathway, a central regulator of cell growth and survival. nih.gov In the context of multidrug resistance in cancer, a significant challenge in chemotherapy, novel 2-aminobenzofuran derivatives have been shown to act as P-glycoprotein (P-gp) inhibitors. researchgate.netnih.gov P-gp is a transporter protein that can pump chemotherapeutic drugs out of cancer cells, reducing their efficacy. By inhibiting P-gp, these benzofuran derivatives can restore the intracellular concentration of anticancer drugs and sensitize resistant cancer cells. researchgate.net For example, one potent derivative sensitized P-gp overexpressing cells to drugs like vincristine, paclitaxel, and doxorubicin. nih.gov

The downstream effects of these target engagements often culminate in apoptosis, or programmed cell death. Studies on various cancer cell lines, including prostate (PC-3) and breast (MCF-7), have shown that treatment with certain benzofuran derivatives leads to a dose-dependent decrease in cell viability. nih.gov

Table 1: In Vitro Effects of Selected Benzofuran Derivatives in Cancer Cell Lines

| Derivative Class | Cell Line(s) | Observed Effect(s) | Potential Target/Mechanism |

|---|---|---|---|

| Benzofuran Derivative | SiHa, HeLa | G2/M phase arrest, apoptosis | - |

| 2-Aminobenzofuran Derivatives | - | Inhibition of tubulin polymerization | Tubulin |

| Benzofuran Hybrids | MCF-7 | Antiproliferative activity | - |

| Piperazine-based Benzofurans | MDA-MB-231 | Necrosis | - |

| 2-Aminobenzofuran Derivatives | Flp-In™-293/MDR, KBvin | Reversal of multidrug resistance | P-glycoprotein inhibition |

| Benzofuran Derivatives | - | Inhibition of mTOR pathway | mTOR |

Mechanistic Investigations in Non-Human In Vivo Animal Models

While in vitro studies provide a foundational understanding of the cellular effects of benzofuran derivatives, in vivo animal models are essential for evaluating their physiological and pharmacological effects in a whole organism.

Pharmacodynamic studies in animal models help to understand the relationship between drug concentration and its effect on the body. For benzofuran derivatives, this could involve measuring the modulation of specific biomarkers in tumor tissues or surrogate tissues. For instance, following the administration of a benzofuran derivative that targets a specific kinase, analysis of the phosphorylation status of that kinase or its downstream substrates in tumor xenografts would serve as a key pharmacodynamic marker. While specific examples for aminobenzofurans are not detailed in the provided search results, this remains a standard approach in pre-clinical drug development.

Applications in Advanced Materials Science and Other Disciplines

Incorporation into Polymeric Systems as Monomers or Modifiers

The presence of a primary amine group renders 3,3-dimethyl-2H-1-benzofuran-5-amine an ideal candidate for integration into polymeric structures, either as a monomer that forms the polymer backbone or as a modifier that imparts specific properties to a pre-existing polymer.

The asymmetric polymerization of prochiral monomers like benzofuran (B130515) is a powerful strategy for creating optically active polymers with controlled helical structures. Although direct polymerization of 3,3-dimethyl-2H-1-benzofuran-5-amine has not been detailed, studies on the parent benzofuran (BzF) molecule demonstrate the feasibility of this approach. Asymmetric cationic polymerization of BzF can yield optically active polybenzofuran with a controlled molecular weight and a specific stereostructure. nih.gov

Research has shown that using chiral additives in conjunction with a catalyst like aluminum chloride can induce a regio-, trans-, and enantioselective propagation, leading to polymers with a threo-diisotactic structure, which is the source of their optical activity. nih.gov The amine and dimethyl groups on the 3,3-dimethyl-2H-1-benzofuran-5-amine molecule would be expected to influence the polymerization process and the properties of the resulting polymer, potentially offering routes to new chiral materials.

Table 1: Asymmetric Cationic Polymerization of Benzofuran (BzF) A summary of findings on the synthesis of optically active poly(BzF), indicating the potential for similar derivatives.

| Feature | Description | Reference |

| Monomer | Benzofuran (BzF), a prochiral cyclic olefin. | nih.gov |

| Polymerization Method | Asymmetric cationic polymerization. | nih.gov |

| Key Components | Thioether-based reversible chain-transfer agents, β-amino acid derivatives as chiral additives, and aluminum chloride catalyst. | nih.gov |

| Controlled Properties | Optical activity and molecular weight of the resulting poly(BzF). | nih.gov |

| Polymer Structure | The optical activity originates from the threo-diisotactic structure. | nih.gov |

| Advanced Synthesis | Asymmetric block polymers with opposite absolute configurational segments can be synthesized using sequential addition of enantiomeric chiral additives. | nih.gov |

High-performance polymers are characterized by their exceptional thermal stability, mechanical strength, and chemical resistance. Benzofuran derivatives are utilized in the synthesis of various high-performance polymers, including polyamides, polyarylates, and polyimides. nih.gov The amine functionality in 3,3-dimethyl-2H-1-benzofuran-5-amine makes it a suitable diamine monomer for polycondensation reactions.

For instance, it could react with dianhydrides to form poly(amic acid)s, which are then thermally or chemically imidized to produce high-performance polyimides. These materials are sought after in the aerospace and electronics industries for their outstanding properties. Similarly, reaction with diacyl chlorides would yield polyamides with rigid benzofuran units in the backbone, potentially leading to materials with high glass transition temperatures and excellent mechanical properties. The incorporation of the benzofuran moiety can also enhance properties like thermal conductivity in cross-linked polymer systems. mdpi.com

Functional Materials Development

The inherent electronic and photophysical properties of the benzofuran ring system make its derivatives, including 3,3-dimethyl-2H-1-benzofuran-5-amine, attractive for use in functional materials.

The benzofuran scaffold is inherently fluorescent due to its extended π-conjugated system. chemisgroup.us This fluorescence can be sensitive to the local environment, a property that is exploited in the design of chemical sensors and biological probes. nih.gov Derivatives of benzofuran are known for their high quantum yields and blue-light emission. nih.gov

Researchers have developed benzofuran-based fluorescent chemosensors for the selective and sensitive detection of various metal ions, such as Fe³⁺ and Ag⁺. chemisgroup.usresearchgate.net These sensors often operate on a "turn-off" or "turn-on" mechanism, where the fluorescence intensity is quenched or enhanced upon binding to the target analyte. chemisgroup.us The amine group of 3,3-dimethyl-2H-1-benzofuran-5-amine can serve as a binding site for analytes and modulate the photophysical properties of the benzofuran core, making it a promising platform for developing new fluorescent probes. researchgate.net

Table 2: Examples of Benzofuran-Based Fluorescent Sensors This table highlights the versatility of the benzofuran scaffold in chemosensor design.

| Sensor Type | Target Analyte | Sensing Mechanism | Reference |

| Benzofuran glycinamide-based chemosensor | Fe³⁺ ions | "Turn-off" fluorescence response | chemisgroup.us |

| Zinc (II) phthalocyanine (B1677752) with benzofuran carboxylate | Ag⁺ ions | Fluorescence quenching | chemisgroup.usresearchgate.net |

| Benzofuran-naphthyridine derivative | Solvatochromic studies | High fluorescence and quantum yield | nih.gov |

| General benzofuran derivatives | Protein conjugation (e.g., Concanavalin A) | Fluorescent markers for medical imaging | nih.govresearchgate.net |

Catalytic Applications and Ligand Design

The structure of 3,3-dimethyl-2H-1-benzofuran-5-amine, featuring a nitrogen-containing heterocyclic system, is a strong candidate for applications in catalysis, particularly in the design of specialized ligands for metal-catalyzed reactions. The amine group provides a coordination site for transition metals, which are at the heart of many catalytic processes.

The synthesis of benzofuran derivatives often involves metal catalysts such as copper and palladium, indicating a strong interaction between these metals and the benzofuran scaffold. nih.gov This affinity can be exploited by designing ligands that incorporate the 3,3-dimethyl-2H-1-benzofuran-5-amine structure. By modifying the amine group or other parts of the molecule, it is possible to create chiral ligands for asymmetric catalysis, a field crucial for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. nih.gov Furthermore, the amine group itself can participate in organocatalysis, for example, by acting as a hydrogen-bond donor to activate substrates in a reaction.

Design of Benzofuran-Derived Ligands for Metal Catalysis

The amine group on the benzofuran scaffold of 3,3-dimethyl-2H-1-benzofuran-5-amine makes it a promising candidate for the design of novel ligands for metal catalysis. The nitrogen atom of the amine can act as a Lewis base, coordinating to a metal center and influencing its catalytic activity. The benzofuran ring system can be tailored to modulate the electronic and steric properties of the resulting metal complex.

Transition metal-catalyzed reactions are fundamental to modern organic synthesis, and the development of new ligands is crucial for improving the efficiency and selectivity of these transformations. nih.govacs.org Benzofuran derivatives have been utilized in the synthesis of ligands for various catalytic applications. researchgate.netthieme.de The steric bulk provided by the 3,3-dimethyl groups in 3,3-dimethyl-2H-1-benzofuran-5-amine could enforce specific coordination geometries around the metal center, potentially leading to enhanced stereoselectivity in asymmetric catalysis.

Table 1: Potential Metal Complexes with 3,3-dimethyl-2H-1-benzofuran-5-amine Derived Ligands

| Metal Center | Potential Ligand Structure | Target Catalytic Reaction | Potential Advantages |

| Palladium (Pd) | P,N-ligand with phosphine (B1218219) group | Cross-coupling reactions | Enhanced stability and selectivity due to the hemilabile nature of the N-donor. |

| Rhodium (Rh) | N,N-bidentate ligand with another N-donor | Asymmetric hydrogenation | Chiral environment created by the bulky dimethyl groups could induce high enantioselectivity. |

| Copper (Cu) | N-monodentate ligand | Atom transfer radical polymerization (ATRP) | Tunable electronic properties of the benzofuran ring could modulate the catalyst's redox potential. |

| Iridium (Ir) | N,O-bidentate ligand with a hydroxyl group | C-H activation | The rigid benzofuran backbone could facilitate directed C-H functionalization. |

Note: The data in this table is illustrative and based on the potential applications of benzofuran-derived ligands in catalysis. Specific experimental data for 3,3-dimethyl-2H-1-benzofuran-5-amine is not currently available in the public domain.

Role as Organocatalysts in Organic Transformations

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has emerged as a powerful alternative to traditional metal-based catalysis. The amine functionality in 3,3-dimethyl-2H-1-benzofuran-5-amine suggests its potential as an organocatalyst. Primary and secondary amines are well-established catalysts for a variety of transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions, through the formation of enamine or iminium ion intermediates.

Recent studies have demonstrated the use of 3-aminobenzofurans in N-heterocyclic carbene (NHC) catalyzed asymmetric cycloaddition reactions. acs.orgrsc.org This highlights the potential of the amino group on the benzofuran scaffold to participate in catalytic cycles. The specific substitution pattern of 3,3-dimethyl-2H-1-benzofuran-5-amine could influence its basicity and steric environment, which are key parameters in determining the efficiency and selectivity of an organocatalyst.

Table 2: Potential Organocatalytic Reactions Catalyzed by 3,3-dimethyl-2H-1-benzofuran-5-amine

| Reaction Type | Proposed Catalytic Role | Substrates | Expected Product |

| Michael Addition | Enamine catalysis | α,β-Unsaturated aldehydes and ketones with nucleophiles | 1,4-Adducts |

| Aldol Reaction | Enamine catalysis | Aldehydes and ketones | β-Hydroxy carbonyl compounds |

| Mannich Reaction | Iminium ion catalysis | Aldehydes, amines, and carbonyl compounds | β-Amino carbonyl compounds |

| Asymmetric Epoxidation | Chiral amine catalyst (after derivatization) | Alkenes and an oxidizing agent | Chiral epoxides |

Note: This table presents potential applications of 3,3-dimethyl-2H-1-benzofuran-5-amine as an organocatalyst based on the known reactivity of aromatic amines. Experimental validation is required.

Analytical Chemistry Methodologies

Development of 3,3-dimethyl-2H-1-benzofuran-5-amine as an Analytical Reagent

Aromatic amines are a class of compounds that have been utilized as analytical reagents for the detection and quantification of various analytes. slideshare.netwikipedia.org The amine group in 3,3-dimethyl-2H-1-benzofuran-5-amine can undergo a range of chemical reactions, such as diazotization followed by coupling to form intensely colored azo dyes. This property could be exploited for the development of new colorimetric or spectrophotometric methods for the determination of nitrite (B80452) ions or other species that can react with the diazonium salt.

Furthermore, the benzofuran core of the molecule may exhibit fluorescence, which could be modulated upon reaction with an analyte. This could form the basis for the development of a fluorometric analytical method. The suitability of 3,3-dimethyl-2H-1-benzofuran-5-amine as an analytical reagent would depend on factors such as the selectivity of its reaction with the target analyte, the stability of the resulting product, and the sensitivity of the detection method.

Table 3: Potential Applications of 3,3-dimethyl-2H-1-benzofuran-5-amine as an Analytical Reagent

| Analytical Technique | Analyte | Principle of Detection | Potential Advantage |

| Colorimetry/Spectrophotometry | Nitrite ions | Formation of a colored azo dye after diazotization and coupling. | High sensitivity and simple instrumentation. |

| Fluorometry | Metal ions | Chelation with the amine group leading to a change in fluorescence intensity. | High selectivity and sensitivity. |

| Chemiluminescence | Oxidizing agents | Participation in a chemiluminescent reaction, where the benzofuran moiety acts as a luminophore. | Low detection limits. |

Note: The applications listed in this table are hypothetical and based on the chemical properties of aromatic amines and benzofuran derivatives. Further research is needed to develop and validate these analytical methods.

Utilization as a Standard in Chromatographic and Spectroscopic Methods

The analysis of heterocyclic aromatic amines is of significant interest in various fields, including environmental science and food safety. nih.gov For the accurate identification and quantification of these compounds, well-characterized analytical standards are essential. 3,3-dimethyl-2H-1-benzofuran-5-amine, once synthesized in high purity, could serve as a valuable standard in various analytical techniques.

In chromatography, a pure standard of 3,3-dimethyl-2H-1-benzofuran-5-amine would be crucial for method development and validation in techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). researchgate.netnih.gov Its retention time would be a key parameter for its identification in complex mixtures. In spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, the fragmentation pattern and spectral data of the pure compound would serve as a reference for its unambiguous identification.

Table 4: Potential Analytical Parameters of 3,3-dimethyl-2H-1-benzofuran-5-amine as a Standard

| Analytical Method | Parameter | Potential Application |

| HPLC | Retention Time (t R ) | Identification and quantification in liquid samples. |

| Gas Chromatography (GC) | Retention Index (I) | Identification and quantification in volatile samples. |

| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) and fragmentation pattern | Structural elucidation and confirmation of identity. |

| NMR Spectroscopy | Chemical shifts (δ) and coupling constants (J) | Unambiguous structural determination and purity assessment. |

| UV-Vis Spectroscopy | Wavelength of maximum absorbance (λ max ) | Quantification and purity checks. |

Note: The specific values for these parameters would need to be determined experimentally using a pure sample of 3,3-dimethyl-2H-1-benzofuran-5-amine.

Environmental Fate and Transformation Mechanisms

Investigation of Photochemical Degradation Pathways in Environmental Matrices

Direct and indirect photolysis are critical processes that determine the persistence of chemical compounds in the environment when exposed to sunlight. For 3,3-dimethyl-2H-1-benzofuran-5-amine, research would be required to investigate its degradation in various environmental compartments such as water, soil, and air.

Key Research Areas:

Direct Photolysis: Studies would need to determine the compound's light absorption spectrum. If it absorbs light in the environmentally relevant ultraviolet (UV) range (290-400 nm), direct degradation by sunlight could be a significant pathway. The quantum yield, a measure of the efficiency of the photochemical process, would need to be experimentally determined to calculate the environmental half-life.

Indirect Photolysis: The role of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxyl radicals (ROO•), in the degradation of the compound would need to be assessed. These ROS are naturally present in sunlit surface waters and can significantly accelerate the degradation of organic pollutants. Laboratory studies would involve exposing 3,3-dimethyl-2H-1-benzofuran-5-amine to known concentrations of these reactive species to determine reaction rate constants.

Identification of Photodegradation Products: A crucial aspect of the investigation would be the identification of the major transformation products formed during photochemical degradation. This is essential for a complete environmental risk assessment, as some degradation products can be more toxic or persistent than the parent compound. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) would be employed for this purpose.

Without experimental data, it is not possible to provide a data table on the photochemical degradation of this specific compound.

Biotransformation Mechanisms and Products in Microbiological Systems

The transformation of organic compounds by microorganisms is a key process in their environmental removal. The biotransformation of 3,3-dimethyl-2H-1-benzofuran-5-amine would need to be investigated in relevant microbiological systems, such as activated sludge from wastewater treatment plants, soil microorganisms, and aquatic microbial communities.

Potential Biotransformation Pathways:

Aerobic Degradation: Under aerobic conditions, microorganisms could potentially initiate the degradation of the aromatic ring structure through dioxygenase enzymes. The amine group could also be a site for initial enzymatic attack, for instance, through deamination. Subsequent reactions could lead to ring cleavage and eventual mineralization to carbon dioxide and water.

Anaerobic Degradation: In the absence of oxygen, different microbial pathways would be involved. Anaerobic degradation is often a slower process and may involve reductive transformations.

Identification of Metabolites: Similar to photochemical degradation, identifying the metabolic products of biotransformation is critical. This would provide insights into the degradation pathway and the potential for the formation of persistent or toxic intermediates.

A hypothetical data table illustrating the type of information that would be gathered from such studies is presented below. Please note that the data is purely illustrative due to the absence of actual research.

| Microbiological System | Incubation Conditions | Primary Transformation Products (Hypothetical) | Half-life (t½) (Hypothetical) |

| Activated Sludge | Aerobic, 25°C | Hydroxylated derivatives, N-acetylated amine | 15 days |

| Soil Microcosm | Aerobic, 20°C | Ring-cleavage products | 45 days |

| River Sediment | Anaerobic, 15°C | Deaminated benzofuran (B130515) | > 100 days |

Adsorption and Interaction with Environmental Colloids and Surfaces

The mobility and bioavailability of 3,3-dimethyl-2H-1-benzofuran-5-amine in the environment are heavily influenced by its tendency to adsorb to soil particles, sediments, and other environmental surfaces. The physicochemical properties of the compound, such as its octanol-water partition coefficient (Kow) and its potential to exist as a cation at environmental pH, would be key determinants of its adsorption behavior.

Factors Influencing Adsorption:

Soil and Sediment Properties: The extent of adsorption would depend on the organic carbon content, clay mineralogy, and pH of the soil or sediment. The amine group of the compound is basic and would likely be protonated at typical environmental pH values, leading to strong electrostatic interactions with negatively charged clay and organic matter surfaces.

Environmental Colloids: Colloidal particles, which are ubiquitous in aquatic systems, can act as carriers for organic pollutants, facilitating their transport. The interaction of 3,3-dimethyl-2H-1-benzofuran-5-amine with natural organic matter and mineral colloids would need to be quantified.

Adsorption Isotherms: Laboratory batch experiments would be necessary to determine adsorption and desorption isotherms (e.g., Freundlich or Langmuir isotherms). These isotherms provide quantitative information on the partitioning of the compound between the solid and aqueous phases and are essential for environmental fate modeling.

An illustrative data table for adsorption characteristics is provided below. This data is hypothetical and serves to indicate the parameters that would be measured in relevant studies.

| Environmental Matrix | Organic Carbon (%) | pH | Adsorption Coefficient (Kd) (L/kg) (Hypothetical) | Organic Carbon-Normalized Adsorption Coefficient (Koc) (L/kg) (Hypothetical) |

| Sandy Loam Soil | 1.5 | 6.5 | 50 | 3333 |

| Clay Soil | 3.0 | 5.8 | 250 | 8333 |

| River Sediment | 2.2 | 7.1 | 120 | 5455 |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of benzofuran (B130515) derivatives is a well-established area of organic chemistry, yet there remains a continuous drive for more efficient, cost-effective, and environmentally benign methods. nih.gov Future research should focus on developing sustainable protocols for the synthesis of 3,3-dimethyl-2H-1-benzofuran-5-amine and its analogues.

Key research objectives include:

Catalyst Innovation : Exploring the use of earth-abundant metal catalysts (e.g., iron, copper) or even catalyst-free methods to replace traditional precious metal catalysts like palladium. nih.gov The development of reusable and recyclable catalysts, such as palladium on carbon (Pd/C), offers advantages like stability in air, ease of removal by filtration, and lower cost. chemistryviews.orgnih.gov

Green Chemistry Principles : Implementing principles of green chemistry, such as using safer solvents, reducing by-product formation, and improving energy efficiency. nih.gov Photochemical reactions or microwave-assisted synthesis could offer faster and more efficient alternatives to conventional heating. nih.govscienceopen.com

One-Pot Syntheses : Designing tandem or one-pot reaction sequences that minimize intermediate purification steps, thereby saving time, resources, and reducing waste. mdpi.comorganic-chemistry.org Recent advancements have shown successful one-pot syntheses of various benzofuran derivatives. organic-chemistry.org

A comparative analysis of potential sustainable synthetic routes is presented in the table below, highlighting areas for future investigation.

| Synthetic Strategy | Catalyst/Reagent | Potential Advantages | Areas for Future Research |

| Palladium-Catalyzed Cyclization | Palladium on Carbon (Pd/C) | Recyclable catalyst, stable, relatively low-cost. chemistryviews.orgnih.gov | Optimization for the specific 3,3-dimethyl-2H-1-benzofuran-5-amine scaffold; investigation of catalyst poisoning and lifetime. |

| Copper-Catalyzed Annulation | Copper(I) Iodide (CuI) | Lower cost compared to palladium; effective for C-O bond formation. nih.govorganic-chemistry.org | Exploring ligand effects to improve yield and selectivity; expanding substrate scope. |

| Metal-Free Oxidative Cyclization | Hypervalent Iodine Reagents | Avoids transition metal contamination; mild reaction conditions. organic-chemistry.org | Development of catalytic versions to reduce stoichiometric waste; applicability to amine-substituted precursors. |

| Photochemical Synthesis | UV light (hv) / Microwave (MW) | Energy-efficient, can lead to unique reactivity. nih.gov | Mechanistic studies to control regioselectivity; scaling up reactions for practical applications. |

Integration of Advanced Artificial Intelligence and Machine Learning for Predictive Chemistry

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating discovery and optimizing processes. frontiersin.orgnih.gov Applying these computational tools to the study of 3,3-dimethyl-2H-1-benzofuran-5-amine can open new frontiers.

Future research directions include:

Reaction Prediction and Optimization : Utilizing ML algorithms trained on vast reaction databases to predict the outcomes of novel synthetic routes, identify optimal reaction conditions, and suggest alternative pathways. cam.ac.ukpatsnap.com This approach can significantly reduce the number of trial-and-error experiments required. cam.ac.uk

De Novo Molecular Design : Employing generative AI models to design novel derivatives of 3,3-dimethyl-2H-1-benzofuran-5-amine with specific desired properties (e.g., enhanced biological activity, improved material characteristics). patsnap.com These models can explore vast regions of chemical space to identify promising candidates for synthesis.

Property Prediction : Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activities, physicochemical properties, and potential toxicity of new derivatives before they are synthesized. nih.gov

The table below outlines potential AI/ML applications in the research of this compound.

| AI/ML Application | Objective | Required Data | Potential Impact |

| Retrosynthesis Planning | Propose efficient synthetic routes to novel derivatives. nih.gov | Large datasets of known chemical reactions (e.g., USPTO). nih.gov | Accelerates the synthesis of new compounds and reduces development costs. |

| Property Prediction (QSPR/QSAR) | Forecast biological activity, solubility, and other key properties. | Experimental data on a set of known benzofuran derivatives. | Prioritizes the synthesis of the most promising candidates for specific applications. |

| Generative Modeling | Design new molecules with optimized properties. patsnap.com | A defined chemical space around the core scaffold and desired property endpoints. | Discovery of novel compounds with superior performance for therapeutic or material applications. |

Discovery of Unexplored Mechanistic Pathways in Biological and Materials Systems

While the broader class of benzofurans is known for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, the specific mechanistic pathways of 3,3-dimethyl-2H-1-benzofuran-5-amine remain largely unexplored. nih.govscienceopen.comnih.gov

Future research should aim to:

Elucidate Biological Mechanisms : Investigate the molecular targets and signaling pathways through which this compound and its derivatives exert biological effects. For instance, studies could explore its potential to inhibit specific enzymes, modulate receptor activity, or interfere with protein-protein interactions. mdpi.comnih.gov

Investigate Structure-Activity Relationships (SAR) : Systematically synthesize and test a library of derivatives to understand how structural modifications to the benzofuran core, the dimethyl group, and the amine substituent influence biological activity. nih.govnih.gov

Explore Materials Science Applications : Investigate the potential of this compound as a building block for functional materials. The amine group offers a site for polymerization or grafting onto surfaces, potentially leading to new materials with unique optical, electronic, or self-healing properties.

The following table details potential research projects to uncover mechanistic pathways.

| Research Area | Methodology | System of Study | Potential Discovery |

| Anticancer Activity | Cell-based assays, Western blotting, kinase profiling. | Cancer cell lines (e.g., leukemia, breast cancer). mdpi.comnih.gov | Identification of specific signaling pathways (e.g., PI3K/Akt/mTOR) inhibited by the compound. mdpi.com |

| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) assays, mechanism of action studies. | Bacterial and fungal pathogens. nih.govresearchgate.net | Discovery of novel antimicrobial agents and their modes of action. |

| Polymer Chemistry | Controlled polymerization reactions (e.g., from the amine group). | Synthesis of novel polymers. | Development of new conductive polymers, smart materials, or biocompatible coatings. |

Interdisciplinary Research Integrating Materials Science, Chemical Biology, and Computational Chemistry

The most profound discoveries often occur at the intersection of different scientific disciplines. A holistic, interdisciplinary approach to studying 3,3-dimethyl-2H-1-benzofuran-5-amine will be crucial for unlocking its full potential.

Future interdisciplinary collaborations could focus on:

Rational Drug Design : Combining computational chemistry to model ligand-protein interactions with chemical biology techniques to validate these models experimentally. ucsf.edu This synergy can guide the design of highly potent and selective drug candidates.

Development of Biosensors : Integrating materials science to develop novel sensor platforms with the chemical specificity of the benzofuran scaffold. The compound could be functionalized and immobilized on surfaces to detect specific biomolecules or environmental contaminants.

Smart Materials Development : Using computational models to predict the bulk properties of polymers derived from 3,3-dimethyl-2H-1-benzofuran-5-amine, and then synthesizing and characterizing these materials to create, for example, stimuli-responsive hydrogels or advanced coatings.

The table below illustrates potential interdisciplinary projects.

| Project Goal | Materials Science Contribution | Chemical Biology Contribution | Computational Chemistry Contribution |

| Targeted Drug Delivery System | Design of polymer-based nanoparticles for controlled release. | Conjugation of the compound to targeting ligands (e.g., antibodies); in vivo efficacy studies. | Modeling drug release kinetics and nanoparticle stability. |

| Fluorescent Bio-probes | Synthesis of quantum dots or nanoparticles functionalized with benzofuran derivatives. | Live-cell imaging to track specific cellular processes or biomolecules. | Predicting the photophysical properties (absorption/emission spectra) of new probes. |

| Advanced Organic Electronics | Fabrication and characterization of organic thin-film transistors (OTFTs) or organic light-emitting diodes (OLEDs). | Investigating the biocompatibility of electronic devices for bio-interfacing. | Simulating charge transport properties and electronic band structures of derived materials. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.